molecular formula C16H23NO3 B5640428 Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate

Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate

Cat. No.: B5640428
M. Wt: 277.36 g/mol
InChI Key: RVKWHUFNVZBGKD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylates. It has a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2-methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and ethyl chloroformate as the esterifying agent. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes protection and deprotection steps to ensure the selective formation of the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
  • Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate
  • Ethyl 1-(2-hydroxybenzyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(2-methoxybenzyl)piperidine-4-carboxylate is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

ethyl 1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-20-16(18)13-8-10-17(11-9-13)12-14-6-4-5-7-15(14)19-2/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKWHUFNVZBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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